molecular formula C6H6BrNO3 B12871353 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone

2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone

Cat. No.: B12871353
M. Wt: 220.02 g/mol
InChI Key: RYEZAVAVYVDROG-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone typically involves the bromination of 1-(3-methoxyisoxazol-5-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with the reaction being conducted in an inert atmosphere to prevent unwanted side reactions .

Chemical Reactions Analysis

2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction Reactions: The compound can be reduced to 1-(3-methoxyisoxazol-5-yl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of the compound can yield 1-(3-methoxyisoxazol-5-yl)ethanoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The isoxazole ring may also interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

2-Bromo-1-(3-methoxyisoxazol-5-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C6H6BrNO3

Molecular Weight

220.02 g/mol

IUPAC Name

2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H6BrNO3/c1-10-6-2-5(11-8-6)4(9)3-7/h2H,3H2,1H3

InChI Key

RYEZAVAVYVDROG-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)C(=O)CBr

Origin of Product

United States

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